molecular formula C9H11N3 B11920955 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine

Cat. No.: B11920955
M. Wt: 161.20 g/mol
InChI Key: HCSLBHDATBSOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine is a heterocyclic compound that features a pyrrolo-pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine typically involves the construction of the pyrrolo-pyridine core followed by the introduction of the ethanamine side chain. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can create 2-(acylethynyl)pyrroles, which can then undergo further reactions to form the desired pyrrolo-pyridine structure .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups attached to the pyrrolo-pyridine core.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolo-pyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo-pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolo-pyridine core.

Scientific Research Applications

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine exerts its effects involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration . By binding to these receptors, the compound can modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-Pyrrolo[2,3-c]pyridin-7-yl)ethanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(1H-pyrrolo[2,3-c]pyridin-7-yl)ethanamine

InChI

InChI=1S/C9H11N3/c10-4-1-8-9-7(2-5-11-8)3-6-12-9/h2-3,5-6,12H,1,4,10H2

InChI Key

HCSLBHDATBSOGF-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C=CN=C2CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.